molecular formula C20H22N6O B4426472 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4426472
M. Wt: 362.4 g/mol
InChI Key: BHXUQLWVBOACNQ-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the dihydroisoquinoline and methoxyphenyl groups. Common reagents used in these reactions include triazine precursors, isoquinoline derivatives, and methoxyphenyl amines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which may exhibit unique chemical and biological properties.

Scientific Research Applications

6-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dihydroisoquinolin-2(1H)-yl)piperidin-1-yl)(4-methoxy-3-nitrophenyl)methanone
  • Other triazine derivatives with similar structural motifs.

Uniqueness

Compared to similar compounds, 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-27-17-8-4-7-16(11-17)22-20-24-18(23-19(21)25-20)13-26-10-9-14-5-2-3-6-15(14)12-26/h2-8,11H,9-10,12-13H2,1H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXUQLWVBOACNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

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